Cas no 2229631-52-9 (tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate)

Tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate is a specialized carbamate derivative featuring a piperidinyloxy-phenyl backbone with a chloro substituent. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, serving as a key intermediate in the synthesis of biologically active molecules. The tert-butyl carbamate group enhances stability, facilitating handling and storage, while the piperidine moiety offers potential for further functionalization. Its chloro-substituted aromatic ring contributes to reactivity in cross-coupling and substitution reactions. The compound’s well-defined structure and purity make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeted agents.
tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate structure
2229631-52-9 structure
Product Name:tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate
CAS No:2229631-52-9
MF:C16H23ClN2O3
MW:326.818423509598
CID:6450450
PubChem ID:165686009
Update Time:2025-08-03

tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate
    • 2229631-52-9
    • tert-butyl N-[4-chloro-2-(piperidin-3-yloxy)phenyl]carbamate
    • EN300-1872069
    • Inchi: 1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-13-7-6-11(17)9-14(13)21-12-5-4-8-18-10-12/h6-7,9,12,18H,4-5,8,10H2,1-3H3,(H,19,20)
    • InChI Key: VLYKUHOBQJOIGJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)OC1CNCCC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 326.1397203g/mol
  • Monoisotopic Mass: 326.1397203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 59.6Ų

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Additional information on tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate

Comprehensive Overview of tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate (CAS No. 2229631-52-9)

tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate (CAS No. 2229631-52-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique piperidine and carbamate functional groups, is often explored for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its structural properties, which make it a promising candidate for modulating biological targets.

The molecular structure of tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate includes a chlorophenyl moiety linked to a piperidinyloxy group, further functionalized with a tert-butyl carbamate. This arrangement provides versatility in synthetic applications, enabling the compound to serve as an intermediate in the development of more complex molecules. Its CAS No. 2229631-52-9 is frequently referenced in patent literature and academic journals, highlighting its relevance in contemporary research.

In recent years, the demand for piperidine derivatives and carbamate-containing compounds has surged due to their role in designing novel therapeutics. For instance, tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate is often discussed in the context of kinase inhibitors and GPCR modulators, which are hot topics in drug development. Researchers are also investigating its potential in central nervous system (CNS) disorders, aligning with the growing focus on mental health and neurodegenerative diseases.

From a synthetic chemistry perspective, the compound's tert-butyl protecting group offers stability during multi-step reactions, making it a valuable tool for organic synthesis. Its chloro substituent further enhances reactivity, allowing for selective functionalization. These attributes have positioned CAS No. 2229631-52-9 as a key intermediate in the synthesis of biologically active molecules, particularly those targeting protein-protein interactions and enzyme inhibition.

The compound's physicochemical properties, such as solubility and lipophilicity, are critical for its application in drug formulation. Recent studies have emphasized the importance of logP values and hydrogen bonding capacity in predicting bioavailability, areas where tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate exhibits favorable characteristics. This has led to its inclusion in high-throughput screening libraries, where it is evaluated for ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize piperidine-based compounds like tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate. Catalytic processes and solvent-free reactions are gaining traction, addressing environmental concerns while maintaining efficiency. This aligns with the broader industry trend toward eco-friendly synthesis and reduced waste generation.

Another area of interest is the compound's potential role in precision medicine. With advancements in genomics and proteomics, there is a growing need for tailored therapeutics. tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate could contribute to this field by serving as a scaffold for designing patient-specific drugs, particularly in oncology and immunology.

In summary, tert-butyl N-4-chloro-2-(piperidin-3-yloxy)phenylcarbamate (CAS No. 2229631-52-9) is a multifaceted compound with broad applications in pharmaceutical research. Its structural features, synthetic utility, and potential therapeutic relevance make it a subject of ongoing investigation. As the scientific community continues to explore its capabilities, this compound is likely to play a pivotal role in the development of next-generation therapeutics.

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